Ethyl 2,5,5-trimethyl-7-oxo-3,4,5,6-tetrahydro-3-oxaindenecarboxylate

Description

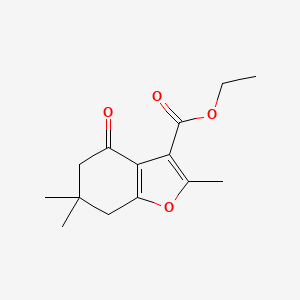

Ethyl 2,5,5-trimethyl-7-oxo-3,4,5,6-tetrahydro-3-oxaindenecarboxylate (CAS: 1024196-16-4 or 100234-39-7) is a bicyclic organic compound with the molecular formula C₁₄H₁₈O₄ . Its structure features a partially saturated oxaindene core (a fused oxygen-containing bicyclic system) substituted with methyl groups at positions 2, 5, and 5, a ketone at position 7, and an ethyl ester moiety at the carboxylate position. The compound is commercially available for research use, with suppliers like CymitQuimica and Parchem Chemicals offering quantities ranging from 25 mg to 250 mg .

Properties

IUPAC Name |

ethyl 2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-5-17-13(16)11-8(2)18-10-7-14(3,4)6-9(15)12(10)11/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIJIQDININTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5,5-trimethyl-7-oxo-3,4,5,6-tetrahydro-3-oxaindenecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxaindene core, followed by esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,5-trimethyl-7-oxo-3,4,5,6-tetrahydro-3-oxaindenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2,5,5-trimethyl-7-oxo-3,4,5,6-tetrahydro-3-oxaindenecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2,5,5-trimethyl-7-oxo-3,4,5,6-tetrahydro-3-oxaindenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Data Table: Comparative Overview

Biological Activity

Ethyl 2,5,5-trimethyl-7-oxo-3,4,5,6-tetrahydro-3-oxaindenecarboxylate (CAS No. 1024196-16-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| Density | 1.114 g/cm³ (predicted) |

| Boiling Point | 369.5 °C (predicted) |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on various truffle extracts highlighted the efficacy of similar compounds against Candida species. Although specific data for this compound was not explicitly detailed in the study, it suggests a promising avenue for further exploration in antifungal applications .

Anticancer Activity

Preliminary studies have indicated that compounds with structural similarities to this compound may possess anticancer properties. For instance, derivatives of tetrahydroquinoline have shown activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . However, specific studies on this compound's direct effects are still limited.

Case Studies

- Antifungal Properties :

-

Anticancer Research :

- Research involving tetrahydroquinoline derivatives has shown promise in inhibiting tumor growth in vitro. The study reported that these compounds could induce apoptosis in cancer cells through various pathways . While direct evidence for this compound is lacking, its structural attributes suggest it may exhibit similar properties.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,5,5-trimethyl-7-oxo-3-oxaindenecarboxylate, and how can purity be maximized?

Methodological Answer:

- Multi-step synthesis : Begin with a ketone or ester precursor, utilizing cyclocondensation reactions under acidic catalysis (e.g., BF₃·Et₂O) to form the oxaindene core .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity. Monitor via HPLC with a C18 column (UV detection at 254 nm) .

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of methylating agents) and temperature (80–100°C) to minimize side products like over-alkylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in CDCl₃ to identify substituents (e.g., methyl groups at δ 1.2–1.4 ppm, ester carbonyl at δ 170–175 ppm). 2D techniques (COSY, HSQC) clarify coupling in the tetrahydrofuran ring .

- IR spectroscopy : Confirm the 7-oxo group (C=O stretch at ~1700 cm⁻¹) and ester functionality (C-O at 1250 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ and fragmentation patterns matching the oxaindene scaffold .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, low resolution) be resolved during X-ray diffraction analysis?

Methodological Answer:

- Data collection : Use a synchrotron source for high-resolution data (<0.8 Å) to mitigate twinning. For twinned crystals, apply the SHELXL TWIN command with HKLF5 format to refine twin laws .

- Refinement : Incorporate anisotropic displacement parameters for non-hydrogen atoms. Validate using PLATON ADDSYM to check for missed symmetry .

- Validation tools : Cross-check with CIF checkers (e.g., checkCIF) to identify outliers in bond lengths/angles .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in the crystal lattice?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury or CrystalExplorer to map donor-acceptor distances (2.8–3.2 Å) and angles (150–180°) .

- Energy frameworks : Compute interaction energies (e.g., PIXEL method) to quantify the role of weak C-H···O interactions in stabilizing the lattice .

- Thermal analysis : Correlate DSC/TGA data with hydrogen-bond stability; melting point depression may indicate disrupted networks .

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model Fukui indices at the 7-oxo position (most electrophilic) or methyl-substituted carbons (nucleophilic). Solvent effects (e.g., PCM for ethanol) refine accuracy .

- MD simulations : Simulate reaction trajectories (e.g., GROMACS) to predict steric hindrance from the 5,5-dimethyl groups during nucleophilic attacks .

Data Contradiction & Validation

Q. How should conflicting NMR and X-ray data on conformational flexibility be reconciled?

Methodological Answer:

- Dynamic NMR : Acquire variable-temperature ¹H NMR (e.g., −50°C to 50°C) to detect ring puckering or ester rotation barriers. Compare with SHELX thermal ellipsoids for mobility .

- Solid-state vs. solution : Use CP-MAS NMR to compare crystal and solution conformations. Discrepancies may arise from lattice constraints stabilizing specific rotamers .

Safety & Handling

Q. What protocols mitigate risks during large-scale synthesis (e.g., exothermic reactions)?

Methodological Answer:

- Reactor design : Use jacketed reactors with controlled cooling (−10°C) for exothermic steps (e.g., cyclization). Monitor via in-line FTIR for real-time reaction tracking .

- Waste management : Quench methylating agents (e.g., MeI) with Na₂S₂O₃ to prevent toxic gas release. Follow OSHA guidelines for fume hood airflow (>100 fpm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.